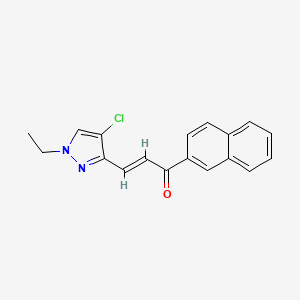
3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one
説明
3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one, also known as CEP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields. It is a yellow crystalline powder with a molecular formula of C19H16ClN2O and a molecular weight of 324.80 g/mol.
作用機序
3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one exerts its effects through the inhibition of various enzymes and pathways in the body. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one has some limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are several potential future directions for research on 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one in this context. Another area of interest is the development of 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one analogs with improved solubility and bioavailability. These analogs could have even greater potential for use in various scientific fields.
科学的研究の応用
3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the production of beta-amyloid, a protein that is associated with the development of the disease.
特性
IUPAC Name |
(E)-3-(4-chloro-1-ethylpyrazol-3-yl)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-2-21-12-16(19)17(20-21)9-10-18(22)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUGVEBRATXFKS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4699270.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methyl-N-(4-methylphenyl)benzamide](/img/structure/B4699276.png)
![methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4699289.png)
![4-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4699291.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4699301.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide](/img/structure/B4699322.png)
![4-allyl-3-(1,3-benzodioxol-5-yl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4699328.png)
![N-[2-(2-chlorophenoxy)ethyl]nicotinamide](/img/structure/B4699334.png)
![9-(1,1-dimethylpropyl)-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4699341.png)
![4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4699354.png)
![N-(3-methoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4699366.png)

![N-(2-chlorophenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4699380.png)